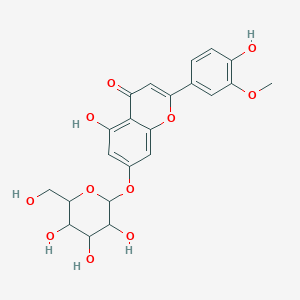

Chrysoeriol-7-O-beta-D-glucoside

Description

Overview of Flavonoid Classes and Glycosidic Linkages

Flavonoids are a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom. nih.gov With over 4,000 identified varieties, these compounds are built upon a fifteen-carbon skeleton, which consists of two benzene rings linked by a heterocyclic pyrane ring. nih.gov Flavonoids are categorized into several classes based on their structural variations, including flavones, flavonols, flavanones, isoflavones, flavan-3-ols, and anthocyanidins. oregonstate.edumdpi.com These classifications are determined by the oxidation state and substitution pattern of the C ring. nih.gov

In their natural state, flavonoids often exist as glycosides, meaning they are attached to one or more sugar molecules. nih.govoregonstate.edu This attachment occurs through a glycosidic bond, which is typically an O-glycosidic linkage involving a hydroxyl group on the flavonoid aglycone and a sugar moiety. researchgate.net The most common sugars involved in this glycosylation are glucose and rhamnose, though others like arabinose, xylose, and glucuronic acid are also found. researchgate.net This glycosylation increases the water solubility of the flavonoids. mdpi.com

Academic Significance of Chrysoeriol (B190785) and its Glycosides

Chrysoeriol, the aglycone of Chrysoeriol-7-O-beta-D-glucoside, is a flavone (B191248) that has been the subject of numerous scientific investigations. It has been studied for a range of potential biological activities. nih.govresearchgate.net Research has explored its effects in various areas, including its potential as an anti-inflammatory, antimicrobial, and neuroprotective agent. nih.govmdpi.com

The glycosylation of chrysoeriol, forming compounds like this compound, alters its chemical and physical properties. For instance, O-glycosylation can decrease its ability to inhibit lipid peroxidation. nih.gov The presence and position of the sugar moiety can influence the compound's bioavailability and how it is metabolized. oregonstate.edu The academic interest in chrysoeriol and its glycosides stems from the need to understand how these structural modifications impact their biological and chemical characteristics. nih.govnih.gov

Historical Context of this compound Research

The study of chrysoeriol and its derivatives is part of the broader field of flavonoid research that began with the isolation of a substance from oranges in 1930, initially termed vitamin P, which was later identified as the flavonoid rutin. nih.gov Research into specific chrysoeriol glycosides, including this compound, has involved their isolation and characterization from various plant sources. For example, it has been identified in plants such as Salix matsudana and as a WBPH-resistant compound in rice. chemfaces.commdpi.com The identification and quantification of this compound in plant extracts have been facilitated by the development of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netresearchgate.net

Chemical Profile

This compound is a flavonoid-7-O-glycoside. foodb.ca Its chemical structure and properties have been well-documented in scientific literature.

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | neist.res.in |

| Molecular Formula | C22H22O11 | nih.govcfmot.de |

| Molecular Weight | 462.4 g/mol | cfmot.de |

| CAS Number | 19993-32-9 | chemicalbook.com |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695), Chloroform (B151607), Dichloromethane, and Acetone. | chemfaces.comchemicalbook.combiocrick.comchemicalbook.com |

Biosynthesis and Natural Occurrence

The biosynthesis of this compound begins with the general flavonoid biosynthetic pathway, which originates from the shikimate and phenylpropanoid pathways. neist.res.in The aglycone, chrysoeriol, is synthesized and then undergoes glycosylation, where a glucose molecule is attached at the 7-position hydroxyl group.

This compound is found in a variety of plants, often in the leaves, flowers, and stems. Its presence has been documented in numerous species across different plant families.

| Plant Species | Family | Part of Plant |

| Beta maritima | Amaranthaceae | Not specified |

| Olea europaea (Olive) | Oleaceae | Not specified |

| Phlomis caucasica | Lamiaceae | Aerial parts |

| Salix matsudana | Salicaceae | Leaves |

| Pyrus sp. (Pear) | Rosaceae | Not specified |

| Avicennia marina | Acanthaceae | Not specified |

| Dianthus chinensis | Caryophyllaceae | Not specified |

| Eminium spiculatum | Araceae | Not specified |

| Saussurea species | Asteraceae | Not specified |

Sources: nih.govresearchgate.netchemfaces.comneist.res.inphytopurify.comabmole.com

Spectroscopic and Analytical Data

The structural elucidation and quantification of this compound rely on a combination of spectroscopic and analytical techniques.

Spectroscopic Data

UV Spectroscopy: In methanol, this compound typically exhibits absorption maxima characteristic of flavones. asianpubs.org

Infrared (IR) Spectroscopy: The IR spectrum shows absorption bands corresponding to hydroxyl (OH), carbonyl (C=O), and aromatic (C=C) functional groups. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are crucial for determining the precise structure, including the position of the methoxy (B1213986) group and the attachment of the glucoside. asianpubs.orgresearchgate.net

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern, which helps confirm the identity of the aglycone and the sugar moiety. researchgate.netasianpubs.org

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of this compound from complex plant extracts. mdpi.comresearchgate.net When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS), it provides a powerful tool for both qualitative and quantitative analysis. researchgate.net Thin-Layer Chromatography (TLC) is also utilized for preliminary identification by comparing the Rf values with authentic standards. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMYVSCDDLXAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways

Precursor Compounds in Flavonoid Biosynthesis

Flavonoids, a diverse class of plant secondary metabolites, originate from the phenylpropanoid pathway. wikipedia.orgresearchgate.net This pathway utilizes the aromatic amino acid L-phenylalanine as a primary starting material. wikipedia.orgijfmr.com Through a series of enzymatic reactions, phenylalanine is first converted to 4-coumaroyl-CoA. wikipedia.orgresearchgate.net

The key steps and enzymes involved in this initial phase are:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of phenylalanine to produce trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H): This enzyme hydroxylates trans-cinnamic acid to form p-coumaric acid. ijfmr.com

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. ijfmr.comnih.gov

The next crucial step involves the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) . ijfmr.com This reaction forms the characteristic C6-C3-C6 backbone of flavonoids, initially as a chalcone scaffold (e.g., naringenin-chalcone). wikipedia.orgijfmr.com Subsequently, chalcone isomerase (CHI) facilitates the closure of the heterocyclic C-ring to produce a flavanone (B1672756), such as naringenin. ijfmr.com

From the flavanone intermediate, a series of modifications including hydroxylation, oxidation, and methylation, catalyzed by enzymes like flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavone (B191248) synthase (FNS), lead to the formation of various flavonoid aglycones. nih.gov The aglycone of the target compound, chrysoeriol (B190785), is specifically known as 3'-O-methylluteolin, indicating it is derived from the flavone luteolin (B72000) through a methylation step. nih.gov

Table 1: Key Precursors and Enzymes in Early Flavonoid Biosynthesis

| Precursor Compound | Key Enzyme | Product |

|---|---|---|

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |

| trans-Cinnamic acid | Cinnamic acid 4-hydroxylase (C4H) | p-Coumaric acid |

| p-Coumaric acid | 4-coumarate:CoA ligase (4CL) | 4-coumaroyl-CoA |

| 4-coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin-chalcone |

Role of Glycosyltransferases (UGTs) in O-Glycosylation

Glycosylation is a critical modification in flavonoid biosynthesis, enhancing the stability, solubility, and bioavailability of the compounds. nih.gov This process is catalyzed by a large and diverse family of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.govdtu.dk These enzymes transfer a sugar moiety from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule like a flavonoid aglycone. nih.govnih.gov The attachment of the sugar can occur at various hydroxyl groups on the flavonoid backbone, a process known as O-glycosylation. nih.gov

While most UGTs act on aglycones, a specialized subgroup known as glycoside-specific glycosyltransferases (GGTs) can catalyze the addition of a second or subsequent sugar to an already glycosylated flavonoid. nih.gov This leads to the formation of more complex di- or triglycosides. For instance, research on sesame lignans (B1203133) identified UGTs that specifically add glucose to a glucoside, demonstrating the sequential nature of complex glycoside formation. nih.gov These GGTs are phylogenetically related to other UGTs but have evolved to recognize a glycoside as their primary substrate, enabling the creation of branched or elongated sugar chains on the flavonoid core. nih.gov

The vast majority of glycosylation reactions in plants are dependent on UDP-sugars. dtu.dknih.gov UGTs belong to the GT1 family of enzymes, which utilize these activated sugar donors for the glycosylation of a wide range of small molecules, including secondary metabolites like flavonoids. dtu.dknih.gov The reaction mechanism typically involves a direct displacement SN2-like reaction, where a hydroxyl group on the acceptor molecule attacks the anomeric C1 carbon of the UDP-sugar. nih.gov This results in the formation of a glycosidic bond and the release of UDP. researchgate.net This process inverts the stereochemistry at the anomeric carbon, so an α-linked UDP-sugar donor yields a β-linked glycoside. nih.govresearchgate.net

Plant UGTs often exhibit high specificity for the sugar donor molecule. nih.gov For the synthesis of Chrysoeriol-7-O-beta-D-glucoside, the specific sugar donor is UDP-glucose (UDP-Glc). youtube.com While other UDP-sugars like UDP-galactose and UDP-rhamnose are used to create different glycosides, many flavonoid UGTs show a distinct preference for UDP-glucose. nih.govnih.gov Kinetic studies of various flavonoid glycosyltransferases have confirmed their catalytic activity is highest with UDP-glucose compared to other sugar donors. nih.gov The ability of an enzyme to select UDP-glucose is determined by specific amino acid residues within its active site that recognize and bind the glucose moiety and the UDP backbone. nih.gov

In addition to sugar donor specificity, UGTs display remarkable regiospecificity, meaning they selectively catalyze glycosylation at a particular hydroxyl group on the flavonoid aglycone. nih.gov The formation of this compound requires a UGT that specifically targets the hydroxyl group at the C-7 position of the chrysoeriol A-ring. nih.gov

Phylogenetic analyses have shown that flavonoid UGTs often cluster based on their regiospecificity (e.g., 3-O-, 5-O-, or 7-O-glycosyltransferases), suggesting this function was established early in their evolution. nih.gov Enzymes that glycosylate the 7-OH group are classified as flavonoid 7-O-glycosyltransferases (F7GTs). nih.govoup.com The acidity of the hydroxyl groups on the flavonoid ring influences their reactivity, with the 7-OH group being one of the most acidic and therefore a common site for glycosylation. nih.gov Studies on UGTs from various plants, including tea (Camellia sinensis) and Bacillus cereus, have identified enzymes that preferentially add a glucose molecule to the C-7 hydroxyl group of flavonoids like apigenin (B1666066) and kaempferol. nih.govoup.com

Formation of Branched-Chain Sugar Moieties (e.g., Apiosylation)

While this compound itself contains a simple glucose moiety, the broader flavonoid metabolic pathway can produce much more complex glycosides, including those with branched-chain sugars like apiose. nih.govoup.com Apiose is an unusual five-carbon sugar that is synthesized from UDP-glucuronic acid by the enzyme UDP-d-apiose/UDP-d-xylose synthase (AXS). nih.gov

The attachment of apiose to a flavonoid glycoside is a subsequent step catalyzed by a specific apiosyltransferase. nih.govdiva-portal.org This reaction, termed apiosylation, often occurs on a pre-existing sugar residue, creating a branched diglycoside. nih.gov For example, apiin (B1667559), a well-known flavonoid glycoside, is apigenin 7-O-apiosyl(1→2)-glucoside, where an apiose molecule is attached to the 2"-hydroxyl group of the glucose on apigenin-7-O-glucoside. nih.gov Research has identified specific UGTs, such as GuApiGT from Glycyrrhiza uralensis, that are highly selective for UDP-apiose as the sugar donor and catalyze this precise 2"-O-apiosylation of flavonoid glucosides. nih.govdiva-portal.org This demonstrates how sequential actions of different UGTs with distinct specificities can generate vast structural diversity in flavonoid glycosides.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-coumaroyl-CoA |

| Apigenin |

| Apiin |

| Chrysoeriol |

| This compound |

| L-phenylalanine |

| Luteolin |

| Malonyl-CoA |

| Naringenin |

| Naringenin-chalcone |

| p-Coumaric acid |

| trans-Cinnamic acid |

| UDP-apiose |

| UDP-glucose |

Involvement of Apiosyltransferases (e.g., UGT94AX1)

The formation of complex flavonoid glycosides often involves the sequential addition of sugar moieties by specific enzymes known as glycosyltransferases (UGTs). A key enzyme in the biosynthesis of apiose-containing flavonoid glycosides is UGT94AX1, an apiosyltransferase identified in celery (Apium graveolens). nih.govnih.gov This enzyme is responsible for the final step in the biosynthesis of apiin (apigenin-7-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside) and other related compounds. oup.combohrium.com

UGT94AX1, also referred to as AgApiT, demonstrates strict specificity for the sugar donor, UDP-apiose, but has a more moderate specificity for its acceptor substrates. nih.govoup.com This allows it to act on a variety of flavone 7-O-glucosides, including the direct precursor to a chrysoeriol-based apioglycoside. oup.combohrium.com Research has shown that chrysoeriol-7-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside is biosynthesized in plants like celery. oup.com The process involves a glucosyltransferase (GlcT) first adding a glucose molecule to the 7-hydroxy group of the chrysoeriol aglycone, forming chrysoeriol-7-O-glucoside. Subsequently, an apiosyltransferase like UGT94AX1 transfers an apiose molecule from UDP-apiose to this initial glucoside. oup.comoup.com

Phylogenetic analysis suggests that UGT94AX1 may be the only apiosyltransferase-encoding gene in the celery genome, highlighting its central role in this metabolic pathway. nih.gov The identification and characterization of this enzyme provide a significant understanding of how unique sugars like apiose are incorporated into flavonoid structures. nih.govnih.gov

β1-2 Linkage to Glucose Moiety

A defining structural feature of many complex flavonoid glycosides, such as apiin and its chrysoeriol-containing counterpart, is the specific linkage between the sugar units. The enzyme UGT94AX1 catalyzes the formation of a β1-2 linkage, attaching the apiose sugar to the 2-position of the initial glucose moiety that is already linked to the flavonoid's 7-position. nih.govoup.com

This glycoside-specific glycosyltransferase (GGT) action creates a disaccharide chain, specifically an apiosyl β1,2-glucoside, at the 7-O position of the flavone. oup.comoup.com Phylogenetic clustering of UGT94AX1 with other GGTs known to form β1-2 linkages further supports its specific function in creating this precise chemical bond. nih.govoup.com This specific linkage is critical in defining the final three-dimensional structure of the flavonoid glycoside, which in turn influences its chemical properties and biological activities.

Acylation Mechanisms in Flavonoid Glycoside Metabolism

Acylation, the process of adding an acyl group, is a common modification of flavonoid glycosides that significantly increases their structural diversity and can alter their physicochemical properties, such as solubility and stability. nih.govacs.org This modification is catalyzed by various acyltransferases and can involve the addition of either aromatic or aliphatic acyl groups to the sugar moieties of the flavonoid glycoside. nih.govnih.gov

Aromatic Acylation with Phenylpropanoids (e.g., p-coumaric, ferulic, sinapoic acids)

Aromatic acylation involves the esterification of flavonoid glycosides with phenylpropanoid-derived acids. nih.gov These acyl groups, which include p-coumaric, ferulic, and sinapic acids, originate from the phenylpropanoid pathway, the same metabolic route that produces the initial flavonoid skeleton. nih.govtaylorandfrancis.comnih.gov

This type of modification, also known as phenylacylation or hydroxycinnamoylation, is widely distributed in the plant kingdom and has been found to enhance the phytochemical functions of flavonoids, such as their antioxidant activity and ability to absorb UV radiation. nih.gov The addition of these aromatic acyl groups creates a more complex structure, and computational models suggest the formation of a "bridge-piled" structure between the flavonoid's A-ring and the aromatic acyl ring, which may contribute to the molecule's stability. nih.gov More than 400 different phenylacylated flavonoids have been identified in nature, highlighting the importance of this metabolic modification. nih.gov

Aliphatic Acylation (e.g., malonyl acylation)

In addition to aromatic groups, flavonoid glycosides can also be acylated with aliphatic acids. nih.gov One of the most common aliphatic modifications is malonyl acylation, where a malonyl group is transferred from malonyl-CoA to the sugar portion of the glycoside. nih.govnih.gov

This type of acylation has been observed in various plant species. For instance, studies on Spergularia rubra have identified numerous C-glycosyl flavones, including chrysoeriol derivatives, that are acylated with aliphatic groups like malonyl. nih.gov The position of acylation on the sugar moiety is crucial, as it can affect the stability of the resulting compound. For example, acylated derivatives at the primary hydroxyl (6-OH) of a glucose moiety tend to be more stable than those at secondary hydroxyl groups. acs.org Aliphatic acylation, like its aromatic counterpart, modifies the polarity and potential bioactivity of the parent flavonoid glycoside. nih.gov

Interactive Data Table: Acylation of Flavonoid Glycosides

| Acylation Type | Acyl Group Examples | Source Pathway | Reported Effects |

| Aromatic | p-coumaric acid, Ferulic acid, Sinapic acid | Phenylpropanoid Pathway | Enhanced UV absorbance, Increased antioxidant activity |

| Aliphatic | Malonyl group, Acetyl group | Fatty Acid Metabolism | Altered solubility, Modified stability |

Isolation and Purification Methodologies

The initial step in obtaining Chrysoeriol-7-O-beta-D-glucoside involves its extraction from the plant matrix, followed by sophisticated separation techniques to isolate it from other co-extracted compounds.

Extraction Techniques

Solvent-based extraction is a fundamental method for liberating this compound from plant tissues. The choice of solvent is critical and is dictated by the polarity of the target compound.

A range of organic solvents are utilized for the extraction of flavonoids like this compound. These solvents, varying in polarity, include methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), chloroform (B151607), n-butanol, and n-hexane.

Methanol and Ethanol: Due to the glycosidic nature of this compound, which imparts a degree of polarity, polar solvents like methanol and ethanol are frequently employed. Often, aqueous solutions of these alcohols (e.g., 70% methanol or 80% ethanol) are used to enhance extraction efficiency. academicjournals.org For instance, a 70% methanol solution has been used to extract compounds from the leaves of Cheongcheong, Nagdong, and TN1 rice cultivars. mdpi.com Similarly, a 60% ethanol-water solution was used for the extraction of oleuropein (B1677263) and luteolin-7-O-glucoside from olive leaves. mdpi.com

Ethyl Acetate, Chloroform, n-Butanol, and n-Hexane: Following an initial broad extraction with a polar solvent, a process of liquid-liquid partitioning with solvents of varying polarities is often performed. This helps to fractionate the crude extract and concentrate the desired compound into a specific fraction. For example, a crude extract might be successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol to separate compounds based on their polarity. researchgate.net this compound, being moderately polar, would typically be found in the ethyl acetate or n-butanol fractions. This compound is also noted to be soluble in chloroform, dichloromethane, and ethyl acetate. chemicalbook.com

| Plant Source | Extraction Solvent(s) |

| Morus alba L. Leaf | 80% Ethanol |

| Capsicum chinense Leaves | Methanol, followed by partitioning with n-hexane, chloroform, ethyl acetate, and n-butanol. |

| Olive Leaves | 60% (v/v) ethanol-water solution |

| Rice Cultivars (Cheongcheong, Nagdong, TN1) | 70% Methanol |

Maceration Techniques

Maceration is a simple yet effective extraction technique that involves soaking the plant material in a chosen solvent for an extended period. This process allows for the gradual diffusion of the soluble phytochemicals, including this compound, from the plant cells into the solvent. The duration of maceration can vary depending on the plant material and the solvent used.

Chromatographic Separation Methods

Following extraction and preliminary fractionation, chromatographic methods are indispensable for the purification of this compound from the complex mixture of plant constituents.

Column Chromatography (CC)

Column chromatography is a primary technique for the separation of compounds from a mixture. The choice of stationary phase and mobile phase is crucial for achieving effective separation.

Silica (B1680970) gel is a versatile and widely used adsorbent for column chromatography. researchgate.net It can be used in both normal-phase and reversed-phase modes.

Normal-Phase: In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase. The separation is based on the polarity of the compounds, with less polar compounds eluting first. A gradient of solvents with increasing polarity, such as mixtures of chloroform and methanol, is often used to elute compounds of increasing polarity. academicjournals.org For instance, a chloroform-methanol gradient has been successfully used to purify resveratrol (B1683913) from mulberry leaf extracts. academicjournals.org

Reversed-Phase: In reversed-phase chromatography, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. In this mode, more polar compounds elute earlier. This technique is also suitable for the separation of flavonoid glycosides.

Sephadex LH-20 is a popular size-exclusion chromatography medium that also exhibits partitioning effects. prep-hplc.comresearchgate.net It is particularly effective for the separation of flavonoids and other phenolic compounds. nih.gov The gel is composed of hydroxypropylated dextran, giving it both hydrophilic and lipophilic properties, allowing it to be used with a variety of solvents, including methanol, ethanol, and mixtures of chloroform and methanol. prep-hplc.comnih.gov Compounds are separated based on their molecular size and their interaction with the gel matrix. It is often used as a final polishing step in the purification process to separate closely related compounds. prep-hplc.comresearchgate.net For example, Sephadex LH-20 has been used with methanol as an eluent to isolate various flavonoids. researchgate.net

| Chromatographic Method | Stationary Phase | Typical Mobile Phase/Eluent | Separation Principle |

| Silica Gel Column Chromatography (Normal Phase) | Silica Gel | Gradients of non-polar to polar solvents (e.g., Chloroform-Methanol) | Adsorption based on polarity |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol, Ethanol, Chloroform-Methanol mixtures | Size-Exclusion and Partitioning |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis and small-scale purification of compounds. nih.gov It involves a stationary phase, typically a thin layer of adsorbent material like silica gel, coated on a flat carrier such as a glass plate or aluminum foil.

Preparative Thin Layer Chromatography (PTLC) is an extension of analytical TLC used to isolate larger quantities of a substance. In the purification of this compound, PTLC can be employed as a final polishing step to obtain a highly pure compound.

After developing the chromatogram with a suitable solvent system, the band corresponding to this compound, identified under UV light, is scraped from the plate. The compound is then extracted from the adsorbent material using an appropriate solvent. This method is particularly useful for separating closely related compounds that may be difficult to resolve by other chromatographic techniques. The successful isolation of flavonoids from various plant sources has been achieved using PTLC, highlighting its utility in natural product chemistry. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of chemical compounds. It utilizes high pressure to force the mobile phase through a column packed with very fine particles, resulting in high-resolution separations and short analysis times.

Analytical HPLC is primarily used for the identification and quantification of this compound in plant extracts and fractions obtained from other purification steps. A small amount of the sample is injected into the HPLC system, and the retention time of the resulting peak is compared with that of a known standard. researchgate.netresearchgate.net

A typical analytical HPLC setup for this compound would involve a reversed-phase C18 column and a mobile phase consisting of a gradient of water (often acidified with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile (B52724). nih.gov A diode-array detector (DAD) or a UV-Vis detector is commonly used to monitor the elution of the compound, as flavonoids exhibit strong UV absorbance. The purity of an isolated compound is often confirmed by the presence of a single, sharp peak in the analytical HPLC chromatogram. albtechnology.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the final and most refined step in the isolation of this compound, aimed at obtaining the compound in high purity. pharmjournal.ru The principle is the same as analytical HPLC, but it is performed on a larger scale with wider columns and higher flow rates to handle larger sample loads.

Fractions containing this compound, collected from previous purification steps like MPLC or PTLC, are injected into the preparative HPLC system. nih.gov The conditions, such as the mobile phase composition and gradient profile, are often optimized at the analytical scale before being scaled up for preparative separation. pharmjournal.ru The eluent corresponding to the peak of this compound is collected, and the solvent is then removed to yield the purified compound. This technique is capable of providing this compound with a purity of over 98%. albtechnology.com The successful isolation and purification of numerous flavonoids, including glycosides, from various natural sources have been extensively documented using preparative HPLC. nih.govpharmjournal.rufrontiersin.org

Table 2: Typical Parameters for HPLC Analysis of Flavonoid Glycosides

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Type | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Reversed-phase C18 (e.g., 20 mm x 250 mm, 10 µm) |

| Mobile Phase | Gradient of aqueous acid (e.g., 0.1% formic acid) and organic solvent (e.g., methanol or acetonitrile) | Gradient of aqueous acid and organic solvent, optimized from analytical scale |

| Flow Rate | 0.5 - 1.5 mL/min | 10 - 50 mL/min |

| Detection | Diode-Array Detector (DAD) or UV-Vis Detector | UV-Vis Detector |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

This table illustrates the general differences in parameters between analytical and preparative HPLC for the purification of flavonoid glycosides like this compound.

Reversed Phase Preparative HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized and highly efficient technique for the purification of flavonoid glycosides like this compound. This method separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

In preparative HPLC, the goal is to isolate larger quantities of a pure substance. This is achieved by using larger columns and higher flow rates compared to analytical HPLC. The process typically involves injecting a concentrated crude or semi-purified extract onto a reversed-phase column (e.g., C18). A mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is then pumped through the column. The composition of the mobile phase is often varied in a gradient to effectively elute compounds with different polarities. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups. researchgate.netchula.ac.th

For the purification of a compound similar to this compound, such as Apigenin-7-O-glucoside, preparative HPLC has been successfully employed. nih.gov The conditions can be adapted, and a typical setup is detailed in the table below.

| Parameter | Value/Condition |

| Instrument | Preparative High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | Typically higher than analytical scale, e.g., > 4 mL/min |

| Detection | UV-Vis Detector (at the λmax of the compound) |

| Injection Volume | Scaled up for preparative purposes |

| This table presents a representative set of conditions for the preparative HPLC purification of a flavonoid glycoside. Specific parameters would be optimized for this compound. |

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. nih.govnih.gov This technique is particularly well-suited for the separation of polar compounds, including flavonoid glycosides, from natural product extracts. rsc.org

The fundamental principle of HSCCC lies in partitioning a solute between two immiscible liquid phases. One phase acts as the stationary phase, held in the column by centrifugal force, while the other mobile phase is pumped through it. The separation is based on the differential partition coefficients (K) of the components in the biphasic solvent system.

The selection of an appropriate two-phase solvent system is the most critical step in developing an HSCCC method. nih.govrsc.org For flavonoid glycosides, which are polar in nature, solvent systems composed of ethyl acetate-butanol-water are often a good starting point. nih.gov The composition is adjusted to provide an optimal partition coefficient (K), typically between 0.5 and 2.0, for the target compound to ensure good resolution and a reasonable elution time.

| Parameter | Value/Condition |

| Instrument | High-Speed Counter-Current Chromatography Apparatus |

| Solvent System | e.g., Ethyl acetate–n-butanol–water (4:1:5, v/v/v) |

| Revolution Speed | e.g., 800-1000 rpm |

| Mobile Phase | Upper or Lower Phase of the solvent system |

| Flow Rate | e.g., 1.5-2.5 mL/min |

| Detection | UV-Vis Detector |

| Sample Loading | Dissolved in a mixture of upper and lower phases |

| This table illustrates typical parameters for an HSCCC separation of flavonoid glycosides. The solvent system and other conditions require specific optimization for this compound. |

Optimization of Separation Conditions

The successful isolation of this compound in high purity relies on the careful optimization of the chosen chromatographic method.

For Reversed Phase Preparative HPLC , several factors are systematically adjusted to achieve optimal separation. The composition of the mobile phase is a key variable; different gradients of water and organic solvents (acetonitrile or methanol) are tested to find the ideal elution profile. elsevierpure.com The addition of an acid modifier like formic or acetic acid is often evaluated to improve peak symmetry. researchgate.net Furthermore, the column temperature and the flow rate of the mobile phase are optimized to enhance resolution and reduce analysis time. chula.ac.th

In the context of High-Speed Counter-Current Chromatography , the optimization process centers on the selection and fine-tuning of the biphasic solvent system. The goal is to find a system where this compound has a partition coefficient (K) that allows for efficient separation from other components in the extract. nih.govunair.ac.id The K value is determined by dissolving the sample in a pre-equilibrated two-phase system and measuring the concentration of the target compound in each phase by HPLC. Different solvent systems, such as the widely used hexane-ethyl acetate-methanol-water (HEMWat) or ethyl acetate-butanol-water systems, are tested at various volume ratios to achieve the desired K value. nih.gov Other parameters, including the rotational speed of the centrifuge and the flow rate of the mobile phase, are also adjusted to maximize the retention of the stationary phase and improve separation efficiency.

Derivatives and Analogues of Chrysoeriol 7 O Beta D Glucoside

Acylated Glycosides

Acylated glycosides of chrysoeriol (B190785) are characterized by the attachment of an acyl group, such as a coumaroyl or feruloyl group, to the glucoside moiety. This acylation can influence the molecule's chemical properties and biological activities.

This compound is a yellow, amorphous powder that has been isolated from the aerial parts of various plants, including Phlomis lychnitys and Phlomis persica. researchgate.netresearchgate.net Its structure was elucidated using spectroscopic methods such as UV, EIMS, and 1H-NMR. researchgate.net In phytochemical studies of Phlomis bruguieri, this compound was isolated from the ethyl acetate (B1210297) extract of the plant's aerial parts. rjpharmacognosy.ir The structural confirmation of this naturally occurring glycoside was achieved through comprehensive 1H-NMR analysis. researchgate.net

Also isolated from the aerial parts of Phlomis bruguieri, this compound is a di-acylated derivative. rjpharmacognosy.ir The presence of two p-coumaroyl groups, one at the 3'' and another at the 6'' position of the glucopyranoside, distinguishes it from the mono-acylated version. rjpharmacognosy.ir Its isolation alongside other flavonoid glycosides highlights the chemical diversity within the Phlomis genus, suggesting these plants are a rich source for further biological and pharmacological investigation. rjpharmacognosy.ir

This derivative has been identified in scientific literature, with its spectral data available for reference. Spectroscopic analysis, specifically 13C NMR, has been used to characterize its chemical structure. spectrabase.com It was isolated from Mallotus metcalfianus as part of a study on polyphenols with antiradical properties. spectrabase.com

A novel acylated flavonoid diglucoside, this compound was isolated from the aerial parts of Cyperus laevigatus. nih.gov Its discovery was part of a study investigating the antidiabetic properties of the plant's total alcoholic extract, which was found to regenerate pancreatic β-cells. nih.gov The antidiabetic effect was linked to the high concentration of flavonoids in the extract, including this specific chrysoeriol derivative. nih.gov

This complex flavonoid glycoside has not been extensively detailed in the provided search results. Further research is required to elucidate its specific characteristics and biological activities.

Isolated from Allium vineale, this compound has been a subject of theoretical chemical studies. researchgate.net Research indicates it possesses antioxidant properties. researchgate.netnih.gov Theoretical calculations using the RHF/STO-3G method were employed to investigate its chemical properties, alongside chrysoeriol and isorhamnetin-3-β-D-glucoside, also isolated from the same plant. researchgate.net These computational studies support experimental findings on its antioxidant effects. researchgate.net

Compound Information

| Compound Name | Natural Source(s) | Key Research Finding(s) |

| Chrysoeriol-7-O-beta-D-(3''-E-p-coumaroyl) glucoside | Phlomis lychnitys, Phlomis persica, Phlomis bruguieri | Isolated from aerial parts; structure confirmed by spectroscopic methods. researchgate.netresearchgate.netrjpharmacognosy.ir |

| Chrysoeriol 7-O-(3'',6''-di-O-(E)-p-coumaroyl)-beta-D glucopyranoside | Phlomis bruguieri | A di-acylated derivative isolated from aerial parts. rjpharmacognosy.ir |

| Chrysoeriol-7-O-[4''-O-(E)-coumaroyl]-beta-glucopyranoside | Mallotus metcalfianus | Isolated from an antiradical extract; characterized by 13C NMR. spectrabase.com |

| Chrysoeriol 7-O-beta-(6'''-O-acetyl-beta-D-glucosyl)-(1→4) glucoside | Cyperus laevigatus | A novel acylated flavonoid diglucoside linked to the antidiabetic properties of the plant extract. nih.gov |

| Chrysoeriol 7-O-{2'-O-p-coumaroyl-[β-d-glucuronopyranosyl-(1→3)]-O-β-d-glucuronopyranosyl(1→2)-O-β-d-glucuronopyranoside} | Not specified | Further research needed. |

| Chrysoeriol-7-O-[2''-O-E-feruloyl]-β-D-glucoside | Allium vineale | Possesses antioxidant properties, studied through theoretical chemical calculations. researchgate.netnih.gov |

Other Sugar Moieties

The structural diversity of chrysoeriol glycosides extends beyond the common glucose attachment. Variations in the sugar moiety significantly influence the compound's properties and biological interactions. This section explores several chrysoeriol derivatives where different sugar units are attached to the core aglycone.

Chrysoeriol-7-O-beta-D-glucuronide

Chrysoeriol-7-O-beta-D-glucuronide is a flavonoid-7-O-glucuronide, characterized by the O-glycosidic linkage of a glucuronic acid moiety to the C7 position of the chrysoeriol backbone. foodb.ca This moderately acidic compound is slightly soluble in water. foodb.ca It has been identified in parsley, suggesting it could serve as a potential biomarker for the consumption of this herb. foodb.ca

Table 1: Chemical and Physical Properties of Chrysoeriol-7-O-beta-D-glucuronide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H20O12 | PubChem nih.gov |

| Molecular Weight | 476.4 g/mol | PubChem nih.gov |

Chrysoeriol 7-O-rhamnoside

Chrysoeriol 7-O-rhamnoside is a flavone (B191248) glycoside that has been isolated from various plant sources, including Sedum formosanum, alongside other compounds like campesterol, stigmasterol, and sitosterol. documentsdelivered.com Research has also documented its presence in species of the Saussurea genus. researchgate.net

Chrysoeriol-7-O-rutinoside (Chrysoeriol-7-O-α-l-rhamnosyl-(1→6)-β-d-glucoside)

Chrysoeriol-7-O-rutinoside is a flavonoid glycoside found in a variety of plants. np-mrd.orgnih.gov Its structure features a rutinose sugar (a disaccharide composed of rhamnose and glucose) attached to the chrysoeriol aglycone. researchgate.net This compound has been detected in plants such as Artemisia judaica, Campanula persicifolia, Matricaria chamomilla, Hansenia forbesii, Saussurea medusa, Sechium edule, and Setaria italica. np-mrd.org Its presence in these foods suggests it could be a potential biomarker for their consumption. np-mrd.org

Table 2: Chemical and Physical Properties of Chrysoeriol-7-O-rutinoside

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C28H32O15 | PubChem nih.gov |

| Molecular Weight | 608.5 g/mol | PubChem nih.gov |

Chrysoeriol-7-diglucoside

Chrysoeriol-7-diglucoside, also known as Chrysoeriol 7-O-gentiobioside, is a flavonoid glycoside where two glucose units are attached to the chrysoeriol molecule. biosynth.com This naturally occurring compound is found in various plants. biosynth.com Research interest in Chrysoeriol-7-diglucoside lies in its potential antioxidant properties and its ability to modulate biological pathways associated with oxidative stress and inflammation. biosynth.com

Table 3: Chemical and Physical Properties of Chrysoeriol-7-diglucoside

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C28H32O16 | Biosynth biosynth.com |

| Molecular Weight | 624.54 g/mol | Biosynth biosynth.com |

Chrysoeriol-7-O-beta-D-xyloside

Chrysoeriol-7-O-beta-D-xyloside is a derivative where a xylose sugar is attached to the 7-hydroxy position of chrysoeriol.

Chrysoeriol-7-O-beta-D-apiofuranosyl-(1→2)-beta-D-glucopyranoside

This complex glycoside, also known as Graveobioside B, features a disaccharide chain attached to the chrysoeriol aglycone. foodb.ca The sugar moiety consists of an apiofuranose unit linked to a glucopyranose unit. foodb.ca

Table 4: Chemical and Physical Properties of Chrysoeriol-7-O-beta-D-apiofuranosyl-(1→2)-beta-D-glucopyranoside

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C27H30O15 | FooDB foodb.ca |

| Average Molecular Weight | 594.5181 | FooDB foodb.ca |

| IUPAC Name | 7-[(3-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy]-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one | FooDB foodb.ca |

Chrysoeriol-7-O-beta-D-apiofuranosyl-(1→2)-beta-D-xylopyranoside

Chrysoeriol-7-O-beta-D-apiofuranosyl-(1→2)-beta-D-xylopyranoside is a flavonoid glycoside that has been isolated from the plant Graptophyllum grandulosum. spandidos-publications.comnih.gov This compound is a derivative of chrysoeriol, featuring a disaccharide moiety attached at the 7-hydroxyl group. The sugar component consists of a xylose unit linked to an apiose unit.

Research Findings:

Studies have identified this compound during the phytochemical analysis of Graptophyllum grandulosum. spandidos-publications.comnih.gov It was isolated and characterized using spectroscopic methods, including nuclear magnetic resonance (NMR). spandidos-publications.com Research has shown that Chrysoeriol-7-O-beta-D-apiofuranosyl-(1→2)-beta-D-xylopyranoside exhibits antimicrobial properties. spandidos-publications.comnih.gov Along with other flavonoids from the same plant, it demonstrated varying degrees of activity against different microbes. spandidos-publications.com

Below is a table summarizing the key physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C26H28O14 | spandidos-publications.com |

| Melting Point | 181.8 °C | spandidos-publications.comnih.gov |

| Appearance | Yellow powder | spandidos-publications.com |

Chrysoeriol-7-O-αL-rhamnopyranosyl-(1→6)-β-D-(4''-hydrogenosulfate) glucopyranoside

This complex flavonoid glycoside, Chrysoeriol-7-O-αL-rhamnopyranosyl-(1→6)-β-D-(4''-hydrogenosulfate) glucopyranoside, is another derivative isolated from Graptophyllum grandulosum. spandidos-publications.comnih.gov Its structure is characterized by a sulfated disaccharide attached to the 7-position of the chrysoeriol aglycone. The sugar chain is composed of a rhamnose unit linked to a glucose unit, with a sulfate (B86663) group attached to the glucose.

Research Findings:

This compound was identified as one of the five flavonoid glycosides isolated from the n-butanol extract of Graptophyllum grandulosum. spandidos-publications.comnih.gov Spectroscopic analysis was crucial for the elucidation of its intricate structure. spandidos-publications.com Notably, this derivative has demonstrated significant antibacterial activity. spandidos-publications.comresearchgate.net Its mechanism of action against bacteria involves causing cell lysis and disrupting the cytoplasmic membrane, which leads to the leakage of cellular contents and ultimately cell death. researchgate.net

The physicochemical properties of this derivative are detailed in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H31NaO18S | spandidos-publications.com |

| Appearance | Yellow amorphous powder | spandidos-publications.com |

Structure-Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For chrysoeriol and its derivatives, SAR studies provide insights into the key structural features required for their therapeutic effects.

Detailed Research Findings:

A study investigating chrysoeriol and its analogs as potential dual inhibitors of c-Met and VEGFR2 tyrosine kinases, which are implicated in cancer, has shed light on some SAR aspects. spandidos-publications.comnih.govspandidos-publications.com Although this study focused on the aglycone chrysoeriol, its findings can be extrapolated to understand the role of the core flavonoid structure in its glycosylated derivatives. The research highlighted that chrysoeriol could effectively bind to the active sites of both c-Met and VEGFR2 kinases. spandidos-publications.comnih.gov

The presence and position of substituent groups on the flavonoid skeleton are critical for activity. For instance, the methoxy (B1213986) group at the C-3' position of the B-ring in chrysoeriol is a distinguishing feature compared to luteolin (B72000). This modification can influence the molecule's electronic properties and its interaction with biological targets. mdpi.com

When considering the glycoside derivatives of chrysoeriol, the nature and position of the sugar moiety play a significant role in modulating the parent molecule's activity. Glycosylation generally increases the solubility of the flavonoid, which can affect its bioavailability and pharmacokinetic profile. The type of sugar, the linkage, and the presence of additional functional groups on the sugar, such as the sulfate group in Chrysoeriol-7-O-αL-rhamnopyranosyl-(1→6)-β-D-(4''-hydrogenosulfate) glucopyranoside, can dramatically alter the biological activity. spandidos-publications.comresearchgate.net The sulfate group, for example, introduces a negative charge, which can influence interactions with cell membranes and target proteins. spandidos-publications.com

The antimicrobial activity of chrysoeriol glycosides has been linked to their ability to disrupt bacterial cell membranes. nih.gov The lipophilicity of the aglycone combined with the hydrophilic nature of the sugar chain creates an amphipathic molecule that can more readily interact with and perturb the lipid bilayer of bacterial membranes.

In Vitro Biological Activities and Pharmacological Mechanisms

Antioxidant Activity

The antioxidant capacity of Chrysoeriol-7-O-beta-D-glucoside is a key aspect of its pharmacological profile, influencing several mechanisms related to cellular protection against oxidative stress.

This compound has been identified as a free radical scavenging phenolic compound. nih.gov Studies have shown its effectiveness in scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. nih.gov In fact, the glycoside form is a more efficient scavenger of DPPH radicals compared to its aglycone counterpart, chrysoeriol (B190785). nih.gov Research on extracts containing chrysoeriol-7-O-glucoside has demonstrated significant reduction of DPPH radical concentration. researchgate.net

The protective effects of this compound extend to the inhibition of lipid peroxidation, a process where free radicals damage lipids, leading to cellular injury. However, it is noteworthy that the O-glycosylation of chrysoeriol, which forms this compound, decreases its ability to inhibit lipid peroxidation induced by various agents. nih.gov In studies involving rat liver, the presence of chrysoeriol and its glucopyranoside resulted in minimal peroxidative damage. nih.govmdpi.com

This compound has been observed to influence the activity of key enzymatic antioxidant systems. In animal studies, the presence of this compound, along with its aglycone, was associated with changes in the levels of several antioxidant enzymes. nih.govmdpi.com These enzymes play a crucial role in neutralizing harmful reactive oxygen species. The modulated enzymes include:

Superoxide (B77818) Dismutase (SOD) : An essential enzyme that catalyzes the dismutation of the superoxide radical. nih.govmdpi.com

Catalase (CAT) : Responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.govmdpi.com

Glutathione (B108866) Peroxidase (GPx) : An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. nih.govmdpi.com

Glutathione Reductase (GR) : This enzyme reduces glutathione disulfide (GSSG) to the sulfhydryl form (GSH). nih.govmdpi.com

Glutathione-S-transferase (GST) : A family of enzymes that play a role in detoxification by conjugating glutathione to various substrates. nih.govmdpi.com

Glutathione (GSH) : A critical antioxidant that directly quenches reactive oxygen species. nih.govmdpi.com

Vitamin C (Ascorbic Acid) : A water-soluble antioxidant that regenerates other antioxidants. nih.govmdpi.com

Vitamin E (α-tocopherol) : A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. nih.govmdpi.com

Ceruloplasmin : A copper-containing protein with ferroxidase activity, which is important for iron metabolism and antioxidant defense. nih.govmdpi.com

β-carotene : A precursor to vitamin A with antioxidant properties. nih.govmdpi.com

This compound has been shown to be an effective inhibitor of the xanthine (B1682287)/xanthine oxidase system, which is a significant source of superoxide anions in the body. nih.gov Notably, the glycoside form of chrysoeriol is a better inhibitor of this system than its aglycone. nih.govresearchgate.net This inhibitory action helps to reduce the production of this highly reactive free radical.

Studies have demonstrated that chrysoeriol, the aglycone of this compound, can significantly diminish the levels of intracellular reactive oxygen species (ROS) induced by oxidative stress. nih.gov By reducing the accumulation of ROS, it helps protect cells from oxidative damage. nih.gov This effect is a culmination of its various antioxidant activities.

Interactive Data Table

| Compound | Activity | Key Findings | References |

|---|---|---|---|

| This compound | Free Radical Scavenging | More efficient scavenger of DPPH radicals than its aglycone. | nih.govresearchgate.net |

| This compound | Inhibition of Lipid Peroxidation | O-glycosylation decreases its ability to inhibit lipid peroxidation. Minimal peroxidative damage observed in rat liver. | nih.govnih.govmdpi.com |

| This compound | Modulation of Enzymatic Antioxidant Systems | Influences levels of Superoxide Dismutase, Catalase, Glutathione Peroxidase, Glutathione Reductase, and Glutathione-S-transferase. | nih.govmdpi.com |

| This compound | Modulation of Non-Enzymatic Antioxidant Systems | Affects levels of Glutathione, Vitamin C, Vitamin E, Ceruloplasmin, and β-carotene. | nih.govmdpi.com |

| This compound | Inhibition of Xanthine/Xanthine Oxidase System | More effective inhibitor than its aglycone, reducing superoxide anion production. | nih.govresearchgate.net |

| Chrysoeriol | Reduction of Intracellular ROS | Significantly diminishes intracellular ROS levels induced by oxidative stress. | nih.gov |

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are largely inferred from studies on its aglycone, chrysoeriol. These investigations have highlighted its ability to interfere with key inflammatory pathways.

Suppression of Nitric Oxide (NO) Production in Macrophages

Studies on chrysoeriol have demonstrated its capacity to suppress the production of nitric oxide (NO) in macrophages, such as the RAW 264.7 cell line, when stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.govnih.gov Overproduction of NO is a hallmark of inflammatory conditions. The inhibitory effect of chrysoeriol on NO production suggests a potential anti-inflammatory role. However, direct evidence specifically for this compound is limited, with some research suggesting that flavonoid glycosides may have weaker inhibitory effects on NO production compared to their aglycone forms.

Inhibition of LPS-Induced iNOS Gene Expression

The suppression of NO production by chrysoeriol is linked to its ability to inhibit the expression of the inducible nitric oxide synthase (iNOS) gene. nih.gov The iNOS enzyme is responsible for the production of large quantities of NO during inflammation. By downregulating the expression of the iNOS gene in LPS-stimulated macrophages, chrysoeriol effectively reduces the synthesis of this pro-inflammatory mediator. nih.govnih.gov Again, specific studies on this compound are needed to confirm this activity.

Blocking AP-1 Activation

A key mechanism underlying the anti-inflammatory effects of chrysoeriol is its ability to block the activation of activator protein-1 (AP-1). nih.govnih.gov AP-1 is a transcription factor that plays a crucial role in regulating the expression of various pro-inflammatory genes, including iNOS. Research has shown that chrysoeriol can selectively suppress the activation of AP-1 in macrophages treated with LPS. nih.gov This inhibitory action on AP-1 is considered a significant contributor to its potent NO-blocking and anti-inflammatory properties. nih.govnih.gov The specific molecular interactions of this compound with the AP-1 signaling pathway remain to be fully elucidated.

Antimicrobial Activity

This compound has demonstrated activity against a range of microbes, exhibiting effects on both gram-positive and gram-negative bacteria.

Antibacterial Effects (Gram-positive and Gram-negative strains)

Chrysoeriol glycosides isolated from various plant sources have been reported to possess antibacterial properties. mdpi.com The mechanism of action is suggested to involve the disruption of the bacterial cytoplasmic membrane, leading to cell lysis and death. mdpi.com While general antibacterial activity for chrysoeriol glycosides has been noted, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for this compound against a broad spectrum of bacterial strains, are not yet widely available in the scientific literature.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | Data not available | |

| Escherichia coli | Gram-negative | Data not available |

Antifungal Effects

This compound has demonstrated notable antifungal properties against specific plant pathogenic fungi. In scientific investigations, this compound, referred to as C7, exhibited inhibitory activity against Fusarium graminearum and Pythium graminicola. researchgate.netnih.gov When tested at a concentration of 1000 ppm, this compound showed a significant inhibition rate of 36.2% against the growth of P. graminicola. researchgate.netnih.gov These findings underscore the potential of this compound as a natural antifungal agent, particularly in agricultural applications to protect crops from these pathogens. researchgate.net

Enzyme Inhibition Activities

This compound and its aglycone, chrysoeriol, have been the subject of research for their ability to inhibit various enzymes, indicating a potential role in modulating physiological and pathological processes.

Soluble Epoxide Hydrolase (sEH) Inhibition

Research has highlighted the inhibitory effects of flavonoids, including the aglycone of this compound, chrysoeriol, on soluble epoxide hydrolase (sEH). One study identified chrysoeriol as an inhibitor of sEH with an IC₅₀ value of 11.6 ± 2.9 µg/mL.

Table 1: Inhibitory Activity of Chrysoeriol against Soluble Epoxide Hydrolase (sEH)

| Compound | IC₅₀ (µg/mL) |

| Chrysoeriol | 11.6 ± 2.9 |

Data sourced from a study on flavonoids from Capsicum chinense.

Further enzymatic kinetic studies have elucidated the mechanism of sEH inhibition by chrysoeriol. It has been determined to be a non-competitive inhibitor with a Kᵢ value of 10.5 ± 3.2 µg/mL. This non-competitive inhibition is achieved through binding to an allosteric site on the sEH enzyme, a location distinct from the active catalytic site. This binding modality suggests that chrysoeriol can modulate enzyme activity regardless of substrate concentration.

Potential Anti-acetylcholinesterase Activity (structure-dependent)

While direct studies on the anti-acetylcholinesterase (AChE) activity of this compound are limited, research on structurally related flavonoid glycosides, such as luteolin-7-O-glucoside, provides insights into its potential. Luteolin-7-O-glucoside has been shown to have a significant inhibitory effect on acetylcholinesterase, with one study reporting a 65 ± 2% inhibition. researchgate.net The structure-activity relationship of flavonoids as AChE inhibitors suggests that the presence of a hydroxyl group at the C7 position on the benzo-γ-pyrone ring is a key feature for this inhibitory activity. researchgate.net Given that this compound possesses this structural feature, it is postulated to have potential anti-acetylcholinesterase activity.

Inhibition of Palmitic Acid Uptake into Small Intestinal Brush Border Membrane

Chrysoeriol-7-O-d-glucoside has been identified as an inhibitor of palmitic acid uptake into the small intestinal brush border membrane. nih.gov This action suggests a potential role for the compound in modulating dietary fat absorption.

Cellular Metabolism Modulation

Beyond enzyme inhibition, this compound has been found to modulate cellular metabolic processes. Specifically, it has been shown to enhance norepinephrine-induced lipolysis in fat cells. nih.gov This finding indicates that the compound can influence lipid metabolism at a cellular level.

Enhancement of Norepinephrine-Induced Lipolysis in Fat Cells

This compound has been identified as a compound capable of enhancing the breakdown of fat in fat cells. Specifically, it has been shown to augment lipolysis that is induced by norepinephrine. chemfaces.com This process is a critical catabolic pathway that leads to the liberation of fatty acids from stored triglycerides. nih.gov

While direct mechanistic studies on the glucoside are limited, research on its aglycone, chrysoeriol, provides context for its lipolytic effects. Chrysoeriol has been observed to stimulate the release of free fatty acids and glycerol (B35011) in 3T3-L1 adipocytes. nih.gov This action is associated with the upregulation of key lipolytic enzymes, adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL), which are crucial for the degradation of triglycerides into fatty acids and glycerol. nih.gov

Improvement of Mitochondrial Activity

Research has indicated that the aglycone, chrysoeriol, can improve mitochondrial function. nih.gov In studies involving porcine embryos, supplementation with chrysoeriol was shown to enhance the activity of mitochondria. nih.gov This improvement in mitochondrial function is a significant finding, as mitochondria are central to cellular energy production and are involved in various signaling pathways.

Immunomodulatory Activity

Inhibition of the Classical Pathway of the Complement System

This compound demonstrates notable immunomodulatory effects, particularly through its interaction with the complement system. Research has shown that this flavonoid glycoside can strongly inhibit the classical pathway of the complement system. chemfaces.com The complement system is a crucial component of the innate immune response, and its classical pathway is a primary mechanism for pathogen recognition and elimination.

Effects on Cellular Processes

Inhibition of Apoptosis

Studies on the aglycone form, chrysoeriol, have demonstrated its ability to inhibit apoptosis, or programmed cell death. nih.gov In research on porcine blastocysts, treatment with chrysoeriol led to a decrease in the proportion of apoptotic nuclei. nih.gov This anti-apoptotic effect was further supported by gene expression analysis, which showed a downward trend in the expression of apoptosis-related genes like Caspase 3 following chrysoeriol supplementation. nih.gov

Inhibition of Autophagy

The aglycone, chrysoeriol, has also been found to inhibit autophagy, a cellular process of self-degradation and recycling of cellular components. nih.gov Studies have shown that chrysoeriol inhibits the occurrence of autophagy and downregulates the expression of autophagy-related genes, such as LC3B. nih.gov This suggests that chrysoeriol participates in the regulation of this fundamental cellular maintenance process. nih.gov

Summary of Biological Activities

| Section | Activity | Compound Studied | Key Findings | Source |

| 7.5.1 | Enhancement of Lipolysis | This compound | Enhances norepinephrine-induced lipolysis in fat cells. | chemfaces.com |

| 7.5.2 | Mitochondrial Activity | Chrysoeriol | Improves and enhances mitochondrial function. | nih.gov |

| 7.6.1 | Immunomodulation | This compound | Strongly inhibits the classical pathway of the complement system. | chemfaces.com |

| 7.7.1 | Inhibition of Apoptosis | Chrysoeriol | Reduces the proportion of apoptotic cells and downregulates apoptosis-related genes (Caspase 3). | nih.gov |

| 7.7.2 | Inhibition of Autophagy | Chrysoeriol | Inhibits the occurrence of autophagy and downregulates autophagy-related genes (LC3B). | nih.gov |

Gene Expression Modulation

This compound and its aglycone form, chrysoeriol, have been investigated for their effects on the expression of various genes involved in key cellular processes. These modulatory effects are central to their potential pharmacological activities.

The aglycone of this compound, chrysoeriol, has demonstrated the ability to modulate the expression of genes encoding crucial antioxidant enzymes. In studies using human retinal pigment epithelial cells (ARPE-19) exposed to oxidative stress, pretreatment with chrysoeriol led to a significant increase in the expression of several antioxidant-related genes. Specifically, the expression levels of Superoxide Dismutase 1 (SOD1), Superoxide Dismutase 2 (SOD2), and Catalase (CAT) were upregulated compared to cells treated with the oxidative agent alone. nih.gov This suggests that chrysoeriol can enhance the cellular defense mechanisms against oxidative damage by boosting the transcription of these key antioxidant enzymes. nih.gov Further research has highlighted that chrysoeriol strongly induces the expression of another antioxidant enzyme, heme oxygenase (HO)-1, by promoting the nuclear translocation of the transcription factor Nrf2, which is a master regulator of the antioxidant response. mdpi.com

| Gene | Modulatory Effect by Chrysoeriol | Cell Line | Key Findings |

| SOD1 | Upregulation | ARPE-19 | Pre-incubation with chrysoeriol increased overall antioxidant-related gene expression compared to the hydrogen peroxide-treated group. nih.gov |

| SOD2 | Upregulation | ARPE-19 | Chrysoeriol markedly increased SOD2 expression levels in cells exposed to oxidative stress. nih.gov |

| CAT | Upregulation | ARPE-19 | Chrysoeriol pre-treatment increased the expression of the catalase gene in response to oxidative challenge. nih.gov |

The data in this table pertains to chrysoeriol, the aglycone of this compound.

Currently, there is a lack of specific research findings detailing the direct effects of this compound on the expression of cell pluripotency-related genes such as SOX2, OCT4, and NANOG. These transcription factors are essential for maintaining the self-renewal and pluripotency of embryonic stem cells. mdpi.comresearchgate.net

Research on the direct effect of this compound on the downregulation of apoptosis-related genes like Caspase 3 is limited. However, studies on its aglycone, chrysoeriol, have shown it can reduce apoptosis and affect the expression of associated genes in in vitro models of porcine embryo development. mdpi.com In one study, while chrysoeriol treatment improved embryo quality by reducing cell apoptosis, the specific expression changes in Caspase 3 were detailed as part of a broader assessment of apoptosis-related markers. mdpi.com It is important to note that some contexts have reported a pro-apoptotic effect, with plant extracts containing the compound leading to an upregulation of Caspase 3 in cancer cell lines. researchgate.net

| Gene | Modulatory Effect by Chrysoeriol | Cell/Tissue Model | Key Findings |

| Caspase 3 | Context-Dependent | Porcine Embryos / Cancer Cells | Chrysoeriol reduced overall apoptosis in developing porcine embryos. mdpi.com In contrast, some extracts containing the compound have shown to upregulate Caspase 3 in cancer cell lines. researchgate.net |

The data in this table pertains to chrysoeriol, the aglycone of this compound, or extracts containing it.

The influence of this compound on autophagy-related gene expression has been primarily studied through its aglycone, chrysoeriol. Autophagy is a cellular process for degrading and recycling cellular components, and the protein LC3B is a key marker for autophagosome formation. mdpi.com Research on in vitro development of porcine embryos has shown that treatment with chrysoeriol can improve developmental outcomes by mitigating excessive autophagy. mdpi.com This suggests an inhibitory or downregulatory role on the autophagy process, which would involve the modulation of genes like LC3B. mdpi.com

| Gene | Modulatory Effect by Chrysoeriol | Cell/Tissue Model | Key Findings |

| LC3B | Implied Downregulation (Reduced Autophagy) | Porcine Embryos | Chrysoeriol treatment improved in vitro porcine embryo development by reducing cellular autophagy. mdpi.com |

The data in this table pertains to chrysoeriol, the aglycone of this compound.

Neuroprotective Mechanisms (Cellular/Molecular Level)

While chrysoeriol and its glycosides are noted for their potential neuroprotective effects, the specific cellular and molecular mechanisms are still under active investigation. mdpi.comresearchgate.net

There is currently no direct scientific evidence to suggest that the neuroprotective mechanism of this compound involves the activation of the Wnt/β-catenin signaling pathway. This pathway is known to be a critical regulator in neural development and function. foodb.ca

Activation of PI3K/Akt Pathway

Extensive review of the scientific literature does not currently support the premise that this compound activates the PI3K/Akt signaling pathway. Conversely, research on the aglycone, chrysoeriol, and related flavonoid glycosides consistently points towards an inhibitory role of this pathway in various cellular models, particularly in the context of cancer and inflammation.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many diseases, including cancer.

Studies on chrysoeriol have demonstrated its capacity to act as a selective inhibitor of the PI3K/Akt/mTOR pathway. For instance, in human multiple myeloma cells, chrysoeriol has been shown to significantly reduce the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K, leading to cell cycle arrest and inhibition of proliferation. nih.gov This inhibitory action on the PI3K/Akt pathway is a key mechanism behind its observed anti-tumor activities. nih.gov

Similarly, research on structurally related flavonoid glycosides, such as luteolin-7-O-glucoside and apigenin-7-O-glucoside, further substantiates an inhibitory effect on PI3K/Akt signaling. Both luteolin (B72000) and its 7-O-glucoside derivative were found to inhibit the phosphorylation of Akt in a dose-dependent manner in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. nih.gov Apigenin-7-O-glucoside has also been reported to promote apoptosis in cervical cancer cells through the PTEN/PI3K/AKT pathway, indicating a suppression of the pathway's pro-survival signals. nih.gov

Given the available evidence, the prevailing understanding is that chrysoeriol and its related glycosides tend to suppress, rather than activate, the PI3K/Akt signaling cascade. This inhibitory action is central to their potential therapeutic effects in cancer and inflammatory conditions. There is currently a lack of scientific data to substantiate the activation of this pathway by this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. These calculations can predict various molecular properties, including optimized geometry, charge distribution, and orbital energies.

A theoretical investigation on flavonoids isolated from Allium vineale has been conducted, which included chrysoeriol (B190785) and a related compound, chrysoeriol-7-O-[2''-O-E-feruloyl]-β-D-glucoside. researchgate.netresearchgate.net This study utilized the Restricted Hartree-Fock (RHF) method with the STO-3G basis set to calculate the chemical properties of these compounds. researchgate.netresearchgate.net The RHF/STO-3G method is a type of ab initio quantum chemistry calculation, which means it is derived directly from theoretical principles without the inclusion of experimental data. While STO-3G is a minimal basis set, it can provide valuable qualitative insights into the electronic structure of molecules. The study aimed to evaluate the optimized structures and properties of these flavonoids. researchgate.net

Analysis of Electronic Properties

The electronic properties of a molecule, particularly the energies of its frontier molecular orbitals, are key determinants of its chemical reactivity and biological activity.

The Highest Occupied Molecular Orbital (HOMO) is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, which is a characteristic feature of many antioxidant compounds. For flavonoids, the HOMO is often located on the aromatic rings, which are involved in their chemical reactivity.

The Lowest Unoccupied Molecular Orbital (LUMO) is the innermost orbital that is devoid of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons.

The difference in energy between the HOMO and LUMO is known as the HOMO-LUMO energy gap. This gap is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a larger HOMO-LUMO gap suggests greater stability and lower reactivity. nih.gov The analysis of the HOMO-LUMO gap can, therefore, help in predicting the biological and chemical behavior of flavonoids.

While specific calculated values for Chrysoeriol-7-O-beta-D-glucoside using the RHF/STO-3G method are not available in the reviewed literature, the following table provides a hypothetical example of such data for a flavonoid glycoside to illustrate the concepts.

| Property | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

This table presents illustrative data for educational purposes, as specific values for this compound were not found in the cited literature.

Molecular Docking Studies (e.g., against cancer receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. waocp.org It is widely used in drug design to screen for potential inhibitors of biological targets. In the context of cancer research, molecular docking can be used to investigate how flavonoids like this compound might interact with cancer-related proteins.

While specific molecular docking studies on this compound are not extensively reported, research on its aglycone, chrysoeriol, and other flavonoids provides insights into its potential as an anticancer agent. nih.gov In silico molecular docking studies have been reported for chrysoeriol against several cancer receptors. nih.gov Flavonoids have been investigated as potential inhibitors for a variety of cancer targets, including those involved in breast cancer. waocp.org

Commonly studied breast cancer receptors for flavonoid docking include:

Estrogen Receptor (ER): Particularly ERα, which is a key factor in the development of a majority of breast cancers. waocp.org

Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression of HER2 is associated with aggressive forms of breast cancer. areeo.ac.ir

Epidermal Growth Factor Receptor (EGFR): This receptor is another important target in cancer therapy. nih.govresearchgate.net

The binding affinity and interaction patterns of this compound with these and other cancer-related receptors could be a subject for future in silico research. Such studies would typically report binding energies (often in kcal/mol) and detail the specific amino acid residues involved in the interaction.

| Potential Cancer Receptor Target | Common Cancer Type |

| Estrogen Receptor α (ERα) | Breast Cancer |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Breast Cancer |

| Epidermal Growth Factor Receptor (EGFR) | Breast, Lung, and other Cancers |

| Aromatase (CYP19A1) | Breast Cancer |

| Soluble Epoxide Hydrolase (sEH) | Potential role in inflammation and cancer |

This table lists potential cancer receptor targets for this compound based on studies of related flavonoids.

Molecular Dynamics Simulations (e.g., enzyme-inhibitor complexes)